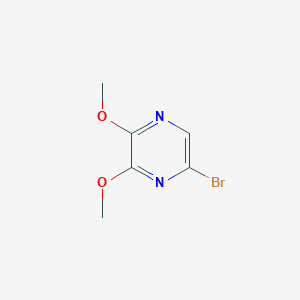

5-Bromo-2,3-dimethoxypyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,3-dimethoxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-10-5-6(11-2)9-4(7)3-8-5/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANBJBLRCNEFTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(N=C1OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10568449 | |

| Record name | 5-Bromo-2,3-dimethoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89466-19-3 | |

| Record name | 5-Bromo-2,3-dimethoxypyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89466-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2,3-dimethoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2,3-dimethoxypyrazine

For researchers, scientists, and professionals in drug development, 5-Bromo-2,3-dimethoxypyrazine is a key heterocyclic building block. Its strategic placement of a bromine atom and two methoxy groups on the pyrazine ring makes it a versatile intermediate for creating a diverse range of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, reactivity, and synthetic utility.

Core Chemical Properties

The fundamental physicochemical properties of 5-Bromo-2,3-dimethoxypyrazine are summarized below. These data are essential for designing synthetic routes and for the purification and characterization of its derivatives.

| Property | Value | Reference(s) |

| CAS Number | 89466-19-3 | [1] |

| Molecular Formula | C₆H₇BrN₂O₂ | [1][2] |

| Molecular Weight | 219.04 g/mol | [2] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [1][2] |

| InChI | InChI=1S/C6H7BrN2O2/c1-10-5-6(11-2)9-4(7)3-8-5/h3H,1-2H3 | [1][2] |

| InChIKey | UANBJBLRCNEFTC-UHFFFAOYSA-N | [1][2] |

| SMILES | COc1ncc(Br)nc1OC | [2] |

| Synonyms | 2-bromo-5,6-dimethoxypyrazine; 2,3-Dimethoxy-5-bromo pyrazine; Pyrazine, 5-bromo-2,3-dimethoxy- | [1] |

Reactivity and Synthetic Applications

The synthetic value of 5-Bromo-2,3-dimethoxypyrazine stems from the reactivity of the bromine atom. As an excellent leaving group, it readily participates in various palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. These reactions allow for the introduction of diverse molecular fragments onto the pyrazine core.

The methoxy groups also influence the molecule's reactivity and physical properties, such as modulating the regioselectivity of further substitutions and affecting the solubility of derivative compounds. This makes the compound a highly adaptable building block for exploring a wide chemical space in the search for novel therapeutic agents. Pyrazine derivatives are a significant class of heterocyclic compounds found in many natural products and are known to exhibit anticancer and antituberculous activities. They are widely used in the rational design of drugs, particularly as kinase inhibitors for treating cancer and inflammatory diseases.[3]

Experimental Protocols

Detailed experimental protocols for 5-Bromo-2,3-dimethoxypyrazine are not extensively published. However, based on general procedures for similar bromo-substituted heterocycles, a representative protocol for a Suzuki cross-coupling reaction is provided below.[4] This reaction is a powerful method for forming biaryl compounds, which are common motifs in drug molecules.

Representative Protocol: Suzuki Cross-Coupling Reaction

Objective: To synthesize a 5-aryl-2,3-dimethoxypyrazine derivative.

Materials:

-

5-Bromo-2,3-dimethoxypyrazine

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

-

Potassium phosphate (K₃PO₄) (2.5 equivalents)

-

1,4-Dioxane

-

Water

Procedure:

-

In a Schlenk flask under an inert nitrogen atmosphere, combine 5-Bromo-2,3-dimethoxypyrazine (1 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium phosphate (2.5 equivalents).

-

Add tetrakis(triphenylphosphine)palladium(0) (5 mol%) to the flask.

-

Add 1,4-dioxane and water in a 4:1 ratio to the reaction mixture.

-

Stir the mixture at room temperature for 30 minutes to ensure homogeneity.

-

Heat the reaction mixture to 85–95 °C and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Filter the mixture to remove insoluble salts.

-

Dilute the filtrate with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2,3-dimethoxypyrazine.

Spectroscopic Characterization

While specific, publicly available spectra for 5-Bromo-2,3-dimethoxypyrazine are limited, its structure allows for the prediction of key spectroscopic features essential for its identification and characterization.

-

¹H NMR: The proton spectrum is expected to be simple. A singlet should appear in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the single proton on the pyrazine ring. Two distinct singlets should also be present in the upfield region (typically δ 3.8-4.2 ppm), each integrating to 3 protons, representing the two methoxy groups.

-

¹³C NMR: The carbon spectrum will show six distinct signals. Four signals will be in the aromatic region, corresponding to the four carbon atoms of the pyrazine ring (two of which are attached to methoxy groups, one to bromine, and one to a hydrogen). Two additional signals will appear in the aliphatic region (typically δ 50-60 ppm) for the two methoxy group carbons.

-

IR Spectroscopy: The infrared spectrum would be characterized by several key absorption bands. Vibrations for C-H stretching of the aromatic proton would appear around 3000-3100 cm⁻¹. The C-H stretching of the methoxy groups would be just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazine ring would produce a series of bands in the 1400-1600 cm⁻¹ region. Strong C-O stretching bands for the methoxy groups are expected in the 1000-1300 cm⁻¹ range.[5]

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity at m/z 218 and m/z 220. Fragmentation would likely involve the loss of methyl groups (CH₃) or methoxy groups (OCH₃).

References

- 1. 5-Bromo-2,3-dimethoxypyrazine | CymitQuimica [cymitquimica.com]

- 2. 5-Bromo-2,3-dimethoxypyrazine | CymitQuimica [cymitquimica.com]

- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]

An In-depth Technical Guide to 5-Bromo-2,3-dimethoxypyrazine

CAS Number: 89466-19-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2,3-dimethoxypyrazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines known physicochemical properties with established synthetic methodologies and potential biological applications inferred from related pyrazine derivatives.

Physicochemical and Spectroscopic Data

| Property | Value | Source/Comment |

| CAS Number | 89466-19-3 | [1][2] |

| Molecular Formula | C₆H₇BrN₂O₂ | [1][2] |

| Molecular Weight | 219.04 g/mol | [2] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [2] |

| Melting Point | Not available | Data not found in searches. |

| Boiling Point | Not available | Data not found in searches. |

| Solubility | Not available | Expected to be soluble in common organic solvents. |

| 1H NMR | Predicted shifts | No experimental spectrum found. Predicted shifts would show a singlet for the pyrazine proton and two singlets for the two methoxy groups. |

| 13C NMR | Predicted shifts | No experimental spectrum found. Predicted shifts would show signals for the four pyrazine carbons and two methoxy carbons. |

| IR Spectrum | Predicted bands | No experimental spectrum found. Expected to show characteristic bands for C-H, C=N, C=C, and C-O stretching. |

| Mass Spectrum | Predicted m/z | No experimental spectrum found. Expected to show a molecular ion peak and isotopic pattern characteristic of a bromine-containing compound. |

Synthesis and Reactivity

A definitive, published synthesis protocol for 5-Bromo-2,3-dimethoxypyrazine has not been identified. However, a plausible synthetic route can be devised based on established pyrazine chemistry. A potential pathway involves the synthesis of 2,3-dimethoxypyrazine followed by electrophilic bromination.

Proposed Synthesis Workflow

Caption: Proposed synthesis of 5-Bromo-2,3-dimethoxypyrazine.

Experimental Protocols (Hypothetical)

The following are generalized experimental protocols that could be adapted for the synthesis of 5-Bromo-2,3-dimethoxypyrazine. These are based on common organic chemistry procedures for analogous compounds.

Step 1: Synthesis of 2,3-Dimethoxypyrazine from 2,3-Dichloropyrazine

This procedure is based on a nucleophilic aromatic substitution reaction.

-

Reaction Setup: To a solution of 2,3-dichloropyrazine in anhydrous methanol, add sodium methoxide portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: Stir the reaction mixture at reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford 2,3-dimethoxypyrazine.

Step 2: Bromination of 2,3-Dimethoxypyrazine

This procedure is based on an electrophilic aromatic substitution.

-

Reaction Setup: Dissolve 2,3-dimethoxypyrazine in a suitable inert solvent such as carbon tetrachloride or chloroform in a flask protected from light.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) to the solution. A radical initiator such as benzoyl peroxide or AIBN may be added if the reaction is slow.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture and filter to remove succinimide. Wash the filtrate with aqueous sodium thiosulfate solution and then with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 5-Bromo-2,3-dimethoxypyrazine can be purified by column chromatography or recrystallization.

Reactivity and Potential for Further Functionalization

The bromine atom on the pyrazine ring makes 5-Bromo-2,3-dimethoxypyrazine a valuable intermediate for further chemical modifications, particularly through transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. 5-Bromo-2,3-dimethoxypyrazine can be coupled with various boronic acids or esters to introduce a wide range of substituents at the 5-position.

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

This is a general procedure that would require optimization for this specific substrate.[3][4][5][6][7][8][9]

-

Reaction Setup: In a Schlenk flask, combine 5-Bromo-2,3-dimethoxypyrazine, the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane, toluene, or DME and an aqueous solution of the base. Degas the reaction mixture by bubbling argon or nitrogen through it for 15-30 minutes.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the desired 5-substituted-2,3-dimethoxypyrazine derivative.

Potential Biological and Pharmacological Applications

While no specific biological activities have been reported for 5-Bromo-2,3-dimethoxypyrazine, the pyrazine scaffold is a common motif in a wide range of biologically active molecules.[10][11][12][13][14][15][16][17] The presence of methoxy and bromo substituents offers opportunities for structural modifications to explore various pharmacological targets.

Areas of Potential Pharmacological Interest

-

Anticancer Activity: Many pyrazine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[14][15][16][17] The core structure of 5-Bromo-2,3-dimethoxypyrazine could serve as a starting point for the development of novel anticancer agents.

-

Antimicrobial and Antifungal Activity: Substituted pyrazines have been investigated for their activity against a range of bacteria and fungi.[10][11][12][13]

-

Kinase Inhibition: The pyrazine nucleus is present in several kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.

-

Central Nervous System (CNS) Activity: Pyrazine derivatives have been explored for their potential effects on the CNS, including antidepressant and anxiolytic activities.

Hypothetical Drug Discovery Workflow

Caption: A potential workflow for drug discovery using the target compound.

General In Vitro Assay Protocols

The following are general protocols for initial in vitro screening of new pyrazine derivatives.

MTT Assay for Cytotoxicity

This assay is commonly used to assess the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazine derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antibacterial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

-

Bacterial Culture: Grow the bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight.

-

Compound Dilution: Prepare serial dilutions of the pyrazine derivatives in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with a standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

5-Bromo-2,3-dimethoxypyrazine is a heterocyclic compound with significant potential as a building block in medicinal chemistry. While specific experimental data for this molecule is scarce, its structure suggests facile functionalization via cross-coupling reactions, enabling the synthesis of diverse libraries of novel pyrazine derivatives. The established broad-spectrum biological activities of the pyrazine class of compounds provide a strong rationale for the exploration of 5-Bromo-2,3-dimethoxypyrazine-based analogs as potential therapeutic agents in areas such as oncology and infectious diseases. Further research is warranted to fully elucidate the chemical and biological properties of this promising scaffold.

References

- 1. 5-Bromo-2,3-dimethoxypyrazine | CymitQuimica [cymitquimica.com]

- 2. 5-Bromo-2,3-dimethoxypyrazine | CymitQuimica [cymitquimica.com]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. Yoneda Labs [yonedalabs.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

5-Bromo-2,3-dimethoxypyrazine: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of 5-Bromo-2,3-dimethoxypyrazine, a heterocyclic building block with potential applications in medicinal chemistry and materials science.

Core Compound Properties

5-Bromo-2,3-dimethoxypyrazine is a halogenated pyrazine derivative. The presence of a bromine atom at the 5-position provides a reactive handle for various cross-coupling reactions, making it a versatile intermediate for the synthesis of more complex molecules. The methoxy groups at the 2- and 3-positions influence the electronic properties of the pyrazine ring.

| Property | Value | Citation(s) |

| Molecular Weight | 219.04 g/mol | [1] |

| Molecular Formula | C₆H₇BrN₂O₂ | [1] |

| Appearance | Solid | [2] |

| Purity | Typically ≥95% | [1][2] |

| SMILES | COc1ncc(Br)nc1OC | [1] |

| InChI Key | UANBJBLRCNEFTC-UHFFFAOYSA-N | [1] |

Synthetic Protocols

Proposed Synthesis Route 1: Bromination of 2,3-dimethoxypyrazine

This approach involves the direct bromination of a 2,3-dimethoxypyrazine precursor.

Experimental Protocol:

-

Precursor Synthesis (if not commercially available): Synthesize 2,3-dimethoxypyrazine from a suitable starting material, such as 2,3-dichloropyrazine, by nucleophilic substitution with sodium methoxide.

-

Bromination: To a solution of 2,3-dimethoxypyrazine in a suitable solvent (e.g., dichloromethane or acetic acid), add a brominating agent such as N-Bromosuccinimide (NBS) or bromine (Br₂).

-

Reaction Conditions: The reaction may require an initiator, such as AIBN, if a radical mechanism is involved, or a Lewis acid catalyst for electrophilic aromatic substitution. The reaction temperature should be carefully controlled, likely starting at low temperatures (e.g., 0 °C) and gradually warming to room temperature or slightly elevated temperatures.

-

Work-up and Purification: Upon completion, the reaction mixture is quenched, for example, with an aqueous solution of sodium thiosulfate to remove excess bromine. The product is then extracted with an organic solvent. The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Proposed Synthesis Route 2: Diazotization-Bromination of 2-Amino-5-bromo-3-methoxypyrazine

This method is analogous to the Sandmeyer reaction and is commonly used for the introduction of bromine onto aromatic rings.

Experimental Protocol:

-

Starting Material: Begin with 2-Amino-5-bromo-3-methoxypyrazine.

-

Diazotization: Dissolve the starting amine in an acidic aqueous solution (e.g., HBr/H₂SO₄) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

-

Bromination: In a separate vessel, prepare a solution of copper(I) bromide (CuBr) in HBr. Add the freshly prepared diazonium salt solution to the CuBr solution.

-

Reaction Conditions: The reaction is typically stirred at low temperature and then allowed to warm to room temperature or heated to drive the reaction to completion, which is often indicated by the cessation of nitrogen gas evolution.

-

Work-up and Purification: The reaction mixture is neutralized and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. Purification is achieved through column chromatography.

Potential Applications in Drug Discovery

Pyrazine derivatives are prevalent in pharmacologically active compounds, exhibiting a wide range of biological activities. 5-Bromo-2,3-dimethoxypyrazine serves as a key building block for creating libraries of novel compounds for drug discovery screening. The bromine atom is particularly useful for modification via Suzuki-Miyaura cross-coupling reactions to introduce various aryl or heteroaryl substituents.

General Protocol for Suzuki-Miyaura Cross-Coupling:

-

Reaction Setup: In a reaction vessel, combine 5-Bromo-2,3-dimethoxypyrazine, an appropriate arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equivalents).

-

Solvent: Use a suitable solvent system, often a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

-

Reaction Conditions: The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 °C to 120 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield the desired coupled product.

Visualizing Synthetic and Screening Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of synthesis and a potential drug discovery application for 5-Bromo-2,3-dimethoxypyrazine.

Caption: Synthetic pathway for 5-Aryl-2,3-dimethoxypyrazines.

Caption: Drug discovery screening workflow.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-2,3-dimethoxypyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 5-Bromo-2,3-dimethoxypyrazine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a three-step process, commencing with the formation of a key intermediate, 2,3-dichloropyrazine, followed by nucleophilic substitution to introduce the methoxy groups, and concluding with selective bromination.

I. Synthesis Pathway Overview

The synthesis of 5-Bromo-2,3-dimethoxypyrazine can be strategically approached through a three-step sequence. The overall transformation is depicted in the workflow diagram below. The initial step involves the synthesis of the crucial precursor, 2,3-dichloropyrazine. This is followed by a double nucleophilic aromatic substitution reaction with sodium methoxide to yield 2,3-dimethoxypyrazine. The final step is the regioselective electrophilic bromination of the electron-rich 2,3-dimethoxypyrazine ring system to afford the target molecule.

Caption: Overall synthesis workflow for 5-Bromo-2,3-dimethoxypyrazine.

II. Data Presentation

The following table summarizes the key transformations and expected yields for each step in the synthesis of 5-Bromo-2,3-dimethoxypyrazine. Please note that the yields are based on literature precedents for similar reactions and may vary depending on the specific experimental conditions.

| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |

| 1 | Synthesis of 2,3-Dichloropyrazine | Piperazine | 2,3-Dichloropyrazine | 1. Phosgene2. Chlorine, Lewis Acid Catalyst | Moderate to Good |

| 2 | Synthesis of 2,3-Dimethoxypyrazine | 2,3-Dichloropyrazine | 2,3-Dimethoxypyrazine | Sodium Methoxide, Methanol | Good |

| 3 | Bromination of 2,3-Dimethoxypyrazine | 2,3-Dimethoxypyrazine | 5-Bromo-2,3-dimethoxypyrazine | N-Bromosuccinimide (NBS) | Good |

III. Experimental Protocols

Step 1: Synthesis of 2,3-Dichloropyrazine

The synthesis of 2,3-dichloropyrazine can be achieved from piperazine as described in U.S. Patent 3,287,451.[1] This two-stage process involves the initial formation of N,N'-bis(chlorocarbonyl)piperazine, followed by a high-temperature chlorination.

Part A: Synthesis of N,N'-Bis(chlorocarbonyl)piperazine

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a caustic trap.

-

Reaction Mixture: Charge the flask with a solution of piperazine hexahydrate in water and a suitable chlorinated lower aliphatic hydrocarbon (e.g., dichloromethane). Add an acid acceptor, such as sodium bicarbonate.

-

Phosgenation: Cool the mixture to between -10 and +20 °C. Bubble phosgene gas through the stirred mixture. The reaction is exothermic and the temperature should be carefully controlled.

-

Work-up: After the reaction is complete, separate the organic layer. Wash the organic layer with water to remove any remaining acid. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield N,N'-bis(chlorocarbonyl)piperazine.

Part B: Chlorination of N,N'-Bis(chlorocarbonyl)piperazine

-

Reaction Setup: In a suitable high-temperature reactor, place the N,N'-bis(chlorocarbonyl)piperazine obtained from the previous step.

-

Chlorination: Add a catalytic amount of a Lewis acid, such as aluminum chloride, ferric chloride, or antimony chloride.[1] Heat the mixture to 150-170 °C and bubble chlorine gas through the molten reactant for 9 to 15 hours.[1]

-

Purification: After the reaction is complete, the crude 2,3-dichloropyrazine can be purified by distillation or recrystallization.

Caption: Experimental workflow for the synthesis of 2,3-Dichloropyrazine.

Step 2: Synthesis of 2,3-Dimethoxypyrazine

This step involves a nucleophilic aromatic substitution reaction to replace the chloro groups of 2,3-dichloropyrazine with methoxy groups. A general protocol for such a reaction on a dichloropyrazine substrate is adapted from a guide for the 2,5-isomer.

-

Preparation of Sodium Methoxide: In a dry, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (2.2 equivalents) to anhydrous methanol under a nitrogen atmosphere. The reaction is exothermic and should be cooled in an ice bath. Allow the sodium to react completely to form a solution of sodium methoxide.

-

Reaction: To the freshly prepared sodium methoxide solution, add 2,3-dichloropyrazine (1.0 equivalent) dissolved in a minimal amount of anhydrous methanol.

-

Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2,3-dimethoxypyrazine can be purified by column chromatography on silica gel.

Caption: Experimental workflow for the synthesis of 2,3-Dimethoxypyrazine.

Step 3: Bromination of 2,3-Dimethoxypyrazine

The final step is the selective bromination of the electron-rich 2,3-dimethoxypyrazine. N-Bromosuccinimide (NBS) is a suitable reagent for this electrophilic aromatic substitution. The methoxy groups are activating and will direct the incoming electrophile to the 5- or 6-position.

-

Reaction Setup: In a round-bottom flask protected from light, dissolve 2,3-dimethoxypyrazine (1.0 equivalent) in a suitable solvent such as dichloromethane or acetonitrile.

-

Reagent Addition: Cool the solution in an ice bath (0 °C). Add N-Bromosuccinimide (NBS) (1.0 - 1.1 equivalents) portion-wise over a period of 15-30 minutes, while maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Extraction: Extract the mixture with dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 5-Bromo-2,3-dimethoxypyrazine can be purified by column chromatography on silica gel or by recrystallization.

Caption: Experimental workflow for the synthesis of 5-Bromo-2,3-dimethoxypyrazine.

IV. Concluding Remarks

This technical guide outlines a feasible and logical synthetic pathway for the preparation of 5-Bromo-2,3-dimethoxypyrazine. The described three-step sequence employs established chemical transformations and provides a solid foundation for researchers in the field of organic and medicinal chemistry. The provided experimental protocols are based on analogous reactions and should be optimized for specific laboratory conditions to achieve the best possible yields and purity of the final product. It is imperative that all experimental work is conducted in a well-ventilated fume hood with appropriate personal protective equipment, and all reagents should be handled with care according to their safety data sheets.

References

Spectroscopic Data of 5-Bromo-2,3-dimethoxypyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the spectroscopic data for the heterocyclic compound 5-Bromo-2,3-dimethoxypyrazine (CAS No. 89466-19-3). Due to the limited availability of published experimental spectra in public databases, this document focuses on predicted spectroscopic data for ¹H NMR, ¹³C NMR, and key mass spectrometry fragments, alongside expected infrared (IR) absorption bands. The guide also includes standardized experimental protocols for acquiring such data and visualizations of the compound's structure and a general analytical workflow to aid researchers in their work with this and similar molecules.

Introduction

5-Bromo-2,3-dimethoxypyrazine is a halogenated and methoxy-substituted pyrazine derivative. The pyrazine ring is a core structure in numerous biologically active compounds, and its derivatives are of significant interest in medicinal chemistry and materials science. Spectroscopic characterization is fundamental for confirming the identity, purity, and structure of such synthesized compounds. This document serves as a reference for the expected spectroscopic profile of 5-Bromo-2,3-dimethoxypyrazine.

Chemical Structure and Properties

-

IUPAC Name: 5-Bromo-2,3-dimethoxypyrazine

-

Synonyms: 2-Bromo-5,6-dimethoxypyrazine

-

CAS Number: 89466-19-3

-

Molecular Weight: 219.04 g/mol [1]

-

Appearance: Solid[2]

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of 5-Bromo-2,3-dimethoxypyrazine is expected to be simple, showing signals for one aromatic proton and two methoxy groups.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ ppm) | Multiplicity | Integration |

| Pyrazine-H | ~ 7.8 - 8.2 | Singlet (s) | 1H |

| Methoxy (-OCH₃) | ~ 3.9 - 4.1 | Singlet (s) | 3H |

| Methoxy (-OCH₃) | ~ 3.9 - 4.1 | Singlet (s) | 3H |

Note: Predictions are based on standard NMR prediction algorithms. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is predicted to show six distinct signals corresponding to the six carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ ppm) |

| C-Br | ~ 135 - 140 |

| C-OCH₃ | ~ 150 - 155 |

| C-OCH₃ | ~ 150 - 155 |

| C-H | ~ 130 - 135 |

| C-N (adjacent to C-Br) | ~ 145 - 150 |

| C-N (adjacent to C-H) | ~ 145 - 150 |

| -OCH₃ | ~ 53 - 57 |

| -OCH₃ | ~ 53 - 57 |

Note: These are estimated chemical shift ranges. The two C-OCH₃ and the two methoxy carbons might have slightly different chemical shifts.

Mass Spectrometry (MS)

The mass spectrum of 5-Bromo-2,3-dimethoxypyrazine is expected to show a characteristic isotopic pattern for a bromine-containing compound. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[3][4] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units.

Table 3: Expected Mass Spectrometry Fragments

| Fragment | m/z (⁷⁹Br) | m/z (⁸¹Br) | Relative Intensity | Notes |

| [M]⁺ | 218 | 220 | ~ 1:1 | Molecular Ion |

| [M-CH₃]⁺ | 203 | 205 | ~ 1:1 | Loss of a methyl group |

| [M-Br]⁺ | 139 | - | - | Loss of a bromine atom |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (-OCH₃) | 2850 - 3000 | Medium |

| C=N Stretch (Pyrazine Ring) | 1500 - 1600 | Medium-Strong |

| C-O Stretch (Methoxy) | 1050 - 1250 | Strong |

| C-Br Stretch | 500 - 650 | Medium |

Experimental Protocols

While specific protocols for this compound are not published, the following are general methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy

Proton (¹H) and Carbon (¹³C) NMR spectra would typically be recorded on a 300, 400, or 500 MHz spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-2,3-dimethoxypyrazine in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Acquisition: Spectra are acquired at room temperature. Standard pulse programs are used for both ¹H and ¹³C data collection. For ¹³C, a proton-decoupled spectrum is typically obtained.

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques.

-

Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) are common.

-

Sample Introduction: For EI, the sample can be introduced via a direct insertion probe. For ESI, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the source.

-

Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

Infrared Spectroscopy

IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: As a solid, the sample can be prepared as a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

Visualizations

The following diagrams illustrate the chemical structure of the target compound and a typical workflow for its spectroscopic analysis.

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

Caption: Structure of 5-Bromo-2,3-dimethoxypyrazine with atom numbering for NMR.

References

An In-depth Technical Guide on 5-Bromo-2,3-dimethoxypyrazine: Physicochemical Properties and Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on 5-Bromo-2,3-dimethoxypyrazine, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data in publicly accessible literature, this document combines reported physicochemical properties with inferred solubility characteristics based on the behavior of structurally related pyrazine derivatives. Furthermore, it outlines a detailed, generalized experimental protocol for determining the solubility of such compounds and visualizes key workflows.

Physicochemical Properties

5-Bromo-2,3-dimethoxypyrazine is a solid at room temperature, and its core properties are summarized in the table below. These characteristics are fundamental for its handling, formulation, and application in a research setting.

| Property | Value | Reference |

| CAS Number | 89466-19-3 | [1] |

| Molecular Formula | C₆H₇BrN₂O₂ | [1] |

| Molecular Weight | 219.04 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | Typically ≥95% | [1] |

| InChI Key | UANBJBLRCNEFTC-UHFFFAOYSA-N | [1] |

| SMILES | COc1ncc(Br)nc1OC | [1] |

Solubility Profile

| Solvent | Predicted Qualitative Solubility | Rationale |

| Water | Sparingly Soluble to Insoluble | The hydrophobic bromine and aromatic ring likely limit aqueous solubility, though the nitrogen and oxygen atoms may allow for minimal hydrogen bonding. |

| Methanol / Ethanol | Soluble | The polarity and hydrogen-bonding capability of short-chain alcohols are expected to effectively solvate the molecule. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent that should readily dissolve this compound. |

| Dichloromethane (DCM) | Moderately Soluble | As a less polar solvent, DCM is expected to have moderate solvating power for this compound. |

| Ethyl Acetate | Moderately Soluble | This ester is a moderately polar solvent and should exhibit some solvating capacity. |

| Hexanes / Heptane | Insoluble | These non-polar aliphatic hydrocarbons are unlikely to effectively solvate the polar pyrazine derivative. |

Experimental Protocol: Thermodynamic Solubility Determination

The following is a detailed, generalized protocol for determining the thermodynamic (equilibrium) solubility of a compound like 5-Bromo-2,3-dimethoxypyrazine using the widely accepted shake-flask method.[3][4]

Objective: To determine the equilibrium solubility of 5-Bromo-2,3-dimethoxypyrazine in a selected solvent at a controlled temperature.

Materials:

-

5-Bromo-2,3-dimethoxypyrazine (crystalline solid)

-

Selected solvent (e.g., ethanol, analytical grade)

-

Volumetric flasks, pipettes, and syringes

-

Scintillation vials or other suitable sealed containers

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline 5-Bromo-2,3-dimethoxypyrazine to a series of vials. The presence of excess solid is crucial to ensure that equilibrium is reached.

-

Dispense a precise volume of the chosen solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer changing.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, cease agitation and allow the vials to remain undisturbed at the controlled temperature for at least 2 hours to permit the settling of the excess solid.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis (using HPLC):

-

Prepare a series of standard solutions of 5-Bromo-2,3-dimethoxypyrazine of known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result can be expressed in units such as mg/mL or mol/L.

-

Visualizations

The following diagrams illustrate a plausible synthetic route for 5-Bromo-2,3-dimethoxypyrazine and the general workflow for the experimental determination of its solubility.

References

The Versatile Cornerstone: A Technical Guide to 5-Bromo-2,3-dimethoxypyrazine in Bioactive Molecule Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Bromo-2,3-dimethoxypyrazine has emerged as a pivotal starting material in the synthesis of a diverse array of biologically active molecules, particularly in the realm of kinase inhibitor development. Its strategic substitution pattern, featuring a reactive bromine atom and electron-donating methoxy groups on a pyrazine core, renders it an ideal scaffold for elaboration through modern cross-coupling methodologies. This in-depth technical guide provides a comprehensive overview of its application in the synthesis of bioactive compounds, detailing key experimental protocols, quantitative data, and the underlying biological signaling pathways targeted by the resulting molecules. The pyrazine ring is a common motif in medicinal chemistry, and its derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1]

Core Synthetic Methodologies

The bromine atom at the 5-position of 2,3-dimethoxypyrazine serves as a versatile handle for the introduction of various substituents through palladium-catalyzed cross-coupling reactions. The three most prominently utilized transformations are the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, facilitating the construction of complex molecular architectures with therapeutic potential.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between the pyrazine core and a wide range of aryl or heteroaryl boronic acids. This reaction is instrumental in the synthesis of biaryl compounds, a common structural motif in kinase inhibitors.

Experimental Protocol: Synthesis of 5-(4-Fluorophenyl)-2,3-dimethoxypyrazine

This protocol details the Suzuki-Miyaura coupling of 5-Bromo-2,3-dimethoxypyrazine with (4-fluorophenyl)boronic acid.[2]

-

Materials:

-

5-Bromo-2,3-dimethoxypyrazine

-

(4-fluorophenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

-

Procedure:

-

To a reaction vessel, add 5-Bromo-2,3-dimethoxypyrazine (1.0 eq), (4-fluorophenyl)boronic acid (1.5 eq), Pd(PPh₃)₄ (0.1 eq), and Na₂CO₃ (3.0 eq).

-

Add a mixture of 1,4-dioxane and water (3:1 v/v).

-

Evacuate the vessel and backfill with nitrogen gas.

-

Heat the reaction mixture to reflux for 5 hours.

-

If the reaction is incomplete, an additional portion of (4-fluorophenyl)boronic acid (0.5 eq) can be added, and the mixture refluxed for another 16 hours.[2]

-

After cooling to room temperature, dilute the mixture with EtOAc.

-

Wash the organic layer with saturated aqueous NH₄Cl, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method (e.g., column chromatography) to afford the desired product.

-

Data Presentation: Suzuki-Miyaura Coupling

| Starting Material | Coupling Partner | Catalyst | Base | Solvent | Time (h) | Yield (%) | Reference |

| 5-Bromo-2,3-dimethoxypyrazine | (4-fluorophenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/Water | 21 | 77 | [2] |

Characterization Data for 5-(4-Fluorophenyl)-2,3-dimethoxypyrazine: [2]

-

Appearance: White solid

-

Melting Point: 108–110 °C

-

¹H NMR (400 MHz, CDCl₃) δ: 8.03 (s, 1H), 7.90 (dd, J = 9 Hz, J = 5 Hz, 2H), 7.15–7.10 (m, 2H)

-

¹³C NMR (100 MHz, CDCl₃) δ: 163.06 (d, JC,F = 247 Hz), 149.43, 149.41, 140.29, 132.66 (d, JC,F = 3 Hz), 127.77, 127.73, 127.69 (d, JC,F = 8 Hz), 115.68 (d, JC,F = 21 Hz), 54.09, 53.81

-

¹⁹F NMR (376 MHz, CDCl₃) δ: -113.7

-

HRMS (ESI) calculated for C₁₂H₁₂FN₂O₂ (M + H)⁺: 235.0877, found 235.0880

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond, coupling the pyrazine core with a primary or secondary amine. This reaction is crucial for introducing amine functionalities that can act as key hydrogen bond donors or acceptors, essential for binding to the hinge region of many kinases.

Generalized Experimental Protocol: Buchwald-Hartwig Amination

-

Materials:

-

5-Bromo-2,3-dimethoxypyrazine

-

Amine (primary or secondary)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, BINAP)

-

Base (e.g., NaOtBu, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, combine the palladium catalyst and the phosphine ligand in the reaction vessel.

-

Add the base, 5-Bromo-2,3-dimethoxypyrazine, and the amine.

-

Add the anhydrous solvent.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Filter, concentrate, and purify the crude product.

-

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the pyrazine ring and a terminal alkyne. This reaction is valuable for introducing a linear alkyne linker, which can be used to probe deeper into a kinase's binding pocket or for further functionalization via click chemistry.

Generalized Experimental Protocol: Sonogashira Coupling

Similar to the Buchwald-Hartwig amination, a specific detailed protocol for the Sonogashira coupling of 5-Bromo-2,3-dimethoxypyrazine is not available in the provided search results. A general procedure is outlined below.

-

Materials:

-

5-Bromo-2,3-dimethoxypyrazine

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., Triethylamine, Diisopropylamine)

-

Anhydrous solvent (e.g., THF, DMF)

-

-

Procedure:

-

To a solution of the aryl halide in the chosen solvent, add the palladium catalyst, copper(I) iodide, the base, and the terminal alkyne.

-

The reaction is typically stirred at room temperature or slightly elevated temperatures for a few hours.

-

Upon completion, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.

-

The filtrate is washed with saturated aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography.

-

Biological Signaling Pathways

Derivatives of 5-Bromo-2,3-dimethoxypyrazine have been investigated as inhibitors of several key signaling pathways implicated in cancer and other diseases. Understanding these pathways is crucial for rational drug design and development.

FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a critical role in cell proliferation, differentiation, and migration. Aberrant activation of this pathway is a known driver in various cancers.

Caption: The FGFR signaling cascade, a target for pyrazine-based inhibitors.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism. Dysregulation of the mTOR pathway is a common feature of many cancers.

References

5-Bromo-2,3-dimethoxypyrazine: A Versatile Scaffold for Advanced Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2,3-dimethoxypyrazine is a halogenated and methoxy-substituted pyrazine derivative that holds significant potential as a versatile building block in organic synthesis and medicinal chemistry. Its unique electronic and structural features, characterized by an electron-deficient pyrazine core, a reactive bromine atom, and two electron-donating methoxy groups, make it an attractive scaffold for the development of novel compounds with diverse therapeutic and material science applications. The bromine atom serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups and the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the potential research applications of 5-Bromo-2,3-dimethoxypyrazine, including detailed synthetic strategies, generalized experimental protocols for its functionalization, and an exploration of its prospective biological activities based on the known properties of related pyrazine derivatives.

Introduction

Pyrazine derivatives are a prominent class of nitrogen-containing heterocyclic compounds that are integral to numerous natural products and synthetic molecules of pharmaceutical and industrial importance. The pyrazine ring is a key structural motif in various approved drugs, agrochemicals, and functional materials. The introduction of specific substituents onto the pyrazine core allows for the fine-tuning of its physicochemical and biological properties.

5-Bromo-2,3-dimethoxypyrazine emerges as a particularly interesting building block due to the orthogonal reactivity of its substituents. The bromine atom is amenable to a wide array of cross-coupling reactions, while the methoxy groups can influence the electronic properties of the ring and offer sites for further modification. This guide will delve into the synthetic utility and potential applications of this promising, yet underexplored, chemical entity.

Synthetic Pathways and Key Reactions

The synthetic utility of 5-Bromo-2,3-dimethoxypyrazine primarily revolves around the transformation of the C-Br bond. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

Synthesis of 5-Bromo-2,3-dimethoxypyrazine

A plausible synthetic route to 5-Bromo-2,3-dimethoxypyrazine commences with the commercially available 2,3-dichloropyrazine. Nucleophilic aromatic substitution of the two chlorine atoms with sodium methoxide would yield 2,3-dimethoxypyrazine. Subsequent electrophilic bromination, likely directed by the activating methoxy groups, would then furnish the desired 5-Bromo-2,3-dimethoxypyrazine.

Caption: Proposed synthesis of 5-Bromo-2,3-dimethoxypyrazine.

Key Functionalization Reactions

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting the bromo-pyrazine with an organoboron reagent in the presence of a palladium catalyst and a base. This reaction allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents.

Caption: Suzuki-Miyaura coupling workflow.

The Sonogashira coupling enables the formation of a C-C triple bond by reacting 5-Bromo-2,3-dimethoxypyrazine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This reaction is instrumental in the synthesis of conjugated systems and molecules with linear geometries.

Caption: Sonogashira coupling workflow.

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling 5-Bromo-2,3-dimethoxypyrazine with a primary or secondary amine in the presence of a palladium catalyst and a strong base. This reaction is a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals.

Caption: Buchwald-Hartwig amination workflow.

Experimental Protocols (Generalized)

The following are generalized protocols for the key reactions described above, based on established methodologies for similar bromo-heterocyclic compounds. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) is crucial for achieving high yields and purity for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel charged with 5-Bromo-2,3-dimethoxypyrazine (1.0 equiv.), the arylboronic acid or ester (1.1-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.) is added a degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF). The mixture is purged with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. The palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%) and, if necessary, a ligand are then added. The reaction mixture is heated to 80-120 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Sonogashira Coupling

In a Schlenk flask under an inert atmosphere, 5-Bromo-2,3-dimethoxypyrazine (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) (1-5 mol%), and a copper(I) co-catalyst (e.g., CuI) (1-10 mol%) are dissolved in a suitable solvent (e.g., THF, DMF, or triethylamine). A base, typically an amine such as triethylamine or diisopropylamine, is added. The terminal alkyne (1.1-1.5 equiv.) is then added, and the reaction mixture is stirred at a temperature ranging from room temperature to 80 °C. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is filtered through a pad of celite, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried and concentrated, and the product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

A reaction tube is charged with 5-Bromo-2,3-dimethoxypyrazine (1.0 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃) (1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%), and a strong base (e.g., NaOtBu, K₃PO₄) (1.5-2.5 equiv.). The tube is evacuated and backfilled with an inert gas. Anhydrous, degassed solvent (e.g., toluene, dioxane) and the amine (1.1-1.5 equiv.) are then added. The reaction is sealed and heated to 80-110 °C until completion as indicated by TLC or LC-MS. After cooling, the reaction mixture is diluted with an organic solvent, filtered through celite, and concentrated. The crude product is purified by column chromatography.

Potential Research Applications and Biological Activity

Antimicrobial Activity

Numerous pyrazine derivatives have been reported to possess significant antibacterial and antifungal properties. The pyrazine scaffold can be found in several clinically used antimicrobial agents. The ability to easily diversify the 5-position of the 2,3-dimethoxypyrazine core through cross-coupling reactions allows for the generation of large libraries of compounds for antimicrobial screening.

Table 1: Representative Antimicrobial Activity of Pyrazine Derivatives (MIC in µg/mL)

| Compound Class | S. aureus | E. coli | C. albicans |

| Pyrazine Carboxamides | 16 - 128 | 32 - 256 | 64 - >256 |

| Triazolopyrazines | 32 - >128 | 16 - 64 | ND |

| Pyrazine-piperazine Conjugates | 6.25 - 50 | 50 - 100 | 3.125 - 25 |

ND: Not Determined. Data is generalized from various literature sources on substituted pyrazines.

Cytotoxic and Anticancer Activity

The pyrazine nucleus is a key component of several anticancer agents. Derivatives have been shown to inhibit various cellular processes in cancer cells, including cell cycle progression and signal transduction pathways. The structural versatility offered by 5-Bromo-2,3-dimethoxypyrazine makes it an attractive starting point for the synthesis of novel cytotoxic agents.

Table 2: Representative Cytotoxic Activity of Pyrazine Derivatives (IC₅₀ in µM)

| Compound Class | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |

| Pyrazine-based Kinase Inhibitors | 0.5 - 15 | 1 - 20 | 0.8 - 18 |

| Metal-complexed Pyrazines | 0.1 - 10 | 5 - 50 | ND |

| Substituted Aminopyrazines | 1 - 25 | 2 - 30 | 1.5 - 20 |

ND: Not Determined. Data is generalized from various literature sources on substituted pyrazines.

Materials Science

The extended π-systems that can be constructed via cross-coupling reactions on the pyrazine core suggest potential applications in materials science. Pyrazine-containing polymers and oligomers have been investigated for their electronic and photophysical properties, with potential uses in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Conclusion

5-Bromo-2,3-dimethoxypyrazine is a promising and versatile building block with significant potential for a wide range of research applications. Its amenability to palladium-catalyzed cross-coupling reactions provides a straightforward entry into a vast chemical space of novel pyrazine derivatives. While the biological profile of this specific compound is yet to be fully elucidated, the well-documented antimicrobial and cytotoxic activities of the broader pyrazine class strongly suggest its utility in drug discovery. Furthermore, its potential for constructing conjugated systems opens avenues for its use in materials science. The generalized protocols and synthetic strategies outlined in this guide are intended to facilitate the exploration of 5-Bromo-2,3-dimethoxypyrazine and its derivatives by the scientific community, ultimately unlocking its full potential in advancing science and technology.

An In-depth Technical Guide to 5-Bromo-2,3-dimethoxypyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2,3-dimethoxypyrazine, a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details its chemical properties, a proposed synthetic pathway with detailed experimental protocols, and a summary of the known biological context of related pyrazine derivatives.

Chemical Properties

5-Bromo-2,3-dimethoxypyrazine is a solid organic compound with the chemical formula C₆H₇BrN₂O₂ and a molecular weight of approximately 219.04 g/mol [1][2][3]. Its structure features a pyrazine ring substituted with a bromine atom and two methoxy groups.

| Property | Value | Reference |

| Molecular Formula | C₆H₇BrN₂O₂ | [1][2][3] |

| Molecular Weight | 219.04 g/mol | [1][3] |

| CAS Number | 89466-19-3 | [2] |

| Appearance | Solid | [2] |

| Purity | Typically ≥95% | [1][2] |

| SMILES | COc1ncc(Br)nc1OC | [3] |

| InChI | InChI=1S/C6H7BrN2O2/c1-10-5-6(11-2)9-4(7)3-8-5/h3H,1-2H3 | [1][2] |

| InChI Key | UANBJBLRCNEFTC-UHFFFAOYSA-N | [1][2] |

Synthesis

Step 1: Synthesis of 2,3-Dimethoxypyrazine from 2,3-Dichloropyrazine

The initial step involves a nucleophilic aromatic substitution reaction to replace the chlorine atoms on the pyrazine ring with methoxy groups.

Experimental Protocol:

-

Materials: 2,3-Dichloropyrazine, Sodium Methoxide, Methanol (anhydrous).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dichloropyrazine (1 equivalent) in anhydrous methanol.

-

To this solution, add sodium methoxide (2.2 equivalents) portion-wise.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

To the residue, add water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,3-dimethoxypyrazine.

-

Purify the crude product by column chromatography on silica gel if necessary.

-

Step 2: Bromination of 2,3-Dimethoxypyrazine to 5-Bromo-2,3-dimethoxypyrazine

The final step is the electrophilic bromination of the electron-rich 2,3-dimethoxypyrazine ring. N-Bromosuccinimide (NBS) is a suitable reagent for this transformation, often providing good regioselectivity with activated aromatic systems.

Experimental Protocol:

-

Materials: 2,3-Dimethoxypyrazine, N-Bromosuccinimide (NBS), Acetonitrile.

-

Procedure:

-

Dissolve 2,3-dimethoxypyrazine (1 equivalent) in acetonitrile in a round-bottom flask.

-

Add N-Bromosuccinimide (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC.

-

Upon completion, remove the acetonitrile under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude 5-Bromo-2,3-dimethoxypyrazine.

-

Purify the product by recrystallization or column chromatography.

-

Spectroscopic Characterization (Predicted)

No experimental spectroscopic data for 5-Bromo-2,3-dimethoxypyrazine was found in the surveyed literature. However, based on the proposed structure and data from analogous compounds, the following spectral characteristics can be anticipated:

¹H NMR:

-

A singlet for the remaining proton on the pyrazine ring, expected to be in the aromatic region (δ 7.5-8.5 ppm).

-

Two singlets for the two methoxy groups, likely appearing around δ 3.8-4.2 ppm.

¹³C NMR:

-

Signals for the carbon atoms of the pyrazine ring, with the carbon bearing the bromine atom showing a characteristic shift.

-

Signals for the methoxy carbons.

Mass Spectrometry:

-

A molecular ion peak corresponding to the mass of the compound (m/z ≈ 218 and 220, due to the isotopic pattern of bromine).

Potential Biological Activity and Signaling Pathways

Direct biological studies on 5-Bromo-2,3-dimethoxypyrazine are not available in the current literature. However, the pyrazine scaffold is a common motif in biologically active molecules, exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities[1][4][5][6].

Derivatives of pyrazine have been investigated as inhibitors of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer[1]. The electron-rich nature of the dimethoxypyrazine ring and the presence of a halogen atom suggest that 5-Bromo-2,3-dimethoxypyrazine could serve as a valuable intermediate for the synthesis of novel kinase inhibitors or other biologically active compounds through cross-coupling reactions. The bromine atom provides a reactive handle for such transformations.

Conclusion

5-Bromo-2,3-dimethoxypyrazine is a heterocyclic compound with potential for further exploration in medicinal chemistry and materials science. While detailed experimental data is currently sparse, this guide provides a robust, proposed synthetic route and highlights the potential areas of biological relevance based on the activities of related pyrazine structures. Further research is warranted to fully characterize this compound and explore its potential applications.

References

- 1. Synthesis and biological evaluation of 2,3-diarylpyrazines and quinoxalines as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Bromo-2,3-dimethoxypyrazine | CymitQuimica [cymitquimica.com]

- 3. 5-Bromo-2,3-dimethoxypyrazine | CymitQuimica [cymitquimica.com]

- 4. Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]

An In-depth Technical Guide on the Theoretical Properties of 5-Bromo-2,3-dimethoxypyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2,3-dimethoxypyrazine is a substituted pyrazine derivative with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its theoretical properties, supported by available experimental data and comparative analysis with structurally related compounds. The document covers physicochemical characteristics, quantum chemical calculations, predicted spectroscopic behavior, and potential biological relevance. Detailed methodologies for experimental procedures found in the literature for analogous compounds are also presented to facilitate further research.

Introduction

Pyrazine and its derivatives are a class of heterocyclic compounds that have garnered significant interest in the pharmaceutical and food industries. The pyrazine ring is a key structural motif in numerous biologically active molecules, including approved drugs and natural products. The introduction of various substituents to the pyrazine core allows for the fine-tuning of its physicochemical and pharmacological properties. 5-Bromo-2,3-dimethoxypyrazine, with its combination of a halogen atom and two electron-donating methoxy groups, presents an interesting scaffold for further chemical exploration and drug design. This guide aims to consolidate the theoretical understanding of this compound, providing a valuable resource for researchers in the field.

Physicochemical Properties

The fundamental physicochemical properties of 5-Bromo-2,3-dimethoxypyrazine are summarized in Table 1. These values are primarily derived from chemical supplier databases and provide a baseline for understanding the compound's general characteristics.

Table 1: Physicochemical Properties of 5-Bromo-2,3-dimethoxypyrazine

| Property | Value | Source |

| Molecular Formula | C₆H₇BrN₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 219.04 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Purity | ≥95% | --INVALID-LINK-- |

| InChI | InChI=1S/C6H7BrN2O2/c1-10-5-6(11-2)9-4(7)3-8-5/h3H,1-2H3 | --INVALID-LINK-- |

| InChIKey | UANBJBLRCNEFTC-UHFFFAOYSA-N | --INVALID-LINK-- |

| SMILES | COc1ncc(Br)nc1OC | --INVALID-LINK-- |

| CAS Number | 89466-19-3 | --INVALID-LINK-- |

Quantum Chemical Calculations

Molecular Electrostatic Potential (MEP)

The MEP is a valuable descriptor for understanding the reactive behavior of a molecule. It visualizes the charge distribution and allows for the prediction of sites susceptible to electrophilic and nucleophilic attack. For 5-Bromo-2,3-dimethoxypyrazine, the following can be predicted:

-

Negative Potential (Red/Yellow): The nitrogen atoms of the pyrazine ring and the oxygen atoms of the methoxy groups will exhibit negative electrostatic potential due to the presence of lone pairs of electrons. These regions are likely to be sites for electrophilic attack and hydrogen bond acceptance.

-

Positive Potential (Blue): The hydrogen atoms of the methoxy groups and the region around the bromine atom (sigma-hole) are expected to have a positive electrostatic potential, making them susceptible to nucleophilic attack.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's electronic properties and reactivity.

-

HOMO: The HOMO is associated with the ability to donate an electron. For 5-Bromo-2,3-dimethoxypyrazine, the HOMO is likely to be localized on the electron-rich pyrazine ring and the oxygen atoms of the methoxy groups.

-

LUMO: The LUMO is associated with the ability to accept an electron. The LUMO is expected to be distributed over the pyrazine ring, with a significant contribution from the bromine atom, reflecting its electron-withdrawing character.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. The presence of both electron-donating (methoxy) and electron-withdrawing (bromo) groups is expected to modulate this gap.

Predicted Spectroscopic Properties

While experimental spectra for 5-Bromo-2,3-dimethoxypyrazine are not widely published, its spectroscopic characteristics can be predicted based on the analysis of similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show a singlet for the pyrazine ring proton and two singlets for the methoxy group protons. The chemical shift of the pyrazine proton will be influenced by the electronic effects of the bromo and methoxy substituents.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazine-H | 7.5 - 8.5 | Singlet |

| Methoxy-H | 3.8 - 4.2 | Singlet (x2) |

¹³C NMR Spectroscopy

The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be characteristic of a substituted pyrazine ring and methoxy groups.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-Br | 130 - 145 |

| C-OCH₃ | 150 - 165 |

| C-H | 125 - 140 |

| C (Quaternary) | 145 - 160 |

| OCH₃ | 50 - 60 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the C-H, C=N, C=C, and C-O functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch (methoxy) | 2850 - 3000 |

| C=N and C=C stretching (pyrazine ring) | 1400 - 1600 |

| C-O stretching (methoxy) | 1000 - 1300 |

| C-Br stretch | 500 - 600 |

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of methyl radicals (•CH₃), methoxy radicals (•OCH₃), and the bromine atom (•Br).

Potential Synthesis and Experimental Protocols

Proposed Synthesis Workflow

General Experimental Protocol for Bromination of a Pyrazine Derivative (Adapted from similar reactions)

-